molecular formula C21H30N2O B1678641 Quinacainol CAS No. 86073-85-0

Quinacainol

Cat. No.: B1678641
CAS No.: 86073-85-0
M. Wt: 326.5 g/mol
InChI Key: OPNPUTUBENWDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinacainol can be synthesized through various methods involving the quinoline scaffold. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine . The reaction conditions typically involve the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Quinacainol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the piperidyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Quinacainol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its effects on sodium channels and its potential use in modulating ion channel activity.

    Medicine: Investigated for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Biological Activity

Quinacainol, a derivative of quinidine, is recognized for its significant biological activities, particularly in the realm of cardiovascular pharmacology. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is classified as a Class I antiarrhythmic agent, primarily used to manage cardiac arrhythmias. Its mechanism involves the blockade of sodium channels, leading to alterations in cardiac conduction and excitability. This compound has been studied for its effects on various ion channels and its potential therapeutic applications in treating heart conditions.

Pharmacological Properties

This compound exhibits several pharmacological activities, which can be summarized as follows:

  • Sodium Channel Blockade : this compound inhibits sodium channels, which is crucial for its antiarrhythmic effects. This action helps stabilize cardiac membranes and prevent abnormal electrical activity.
  • Electrophysiological Effects : It prolongs the PR and QRS intervals on the ECG, indicating a slowing of conduction through the atrioventricular node and the His-Purkinje system .
  • Vasodilatory Effects : this compound has been shown to reduce blood pressure and heart rate in animal models, contributing to its therapeutic profile in managing hypertension .

The primary mechanisms through which this compound exerts its effects include:

  • Inhibition of Sodium Channels : By blocking these channels, this compound reduces the influx of sodium ions during depolarization, thereby decreasing excitability and conduction velocity in cardiac tissues.
  • Modulation of Ion Currents : this compound alters calcium and potassium currents, which can further influence cardiac contractility and rhythm stability.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • In a study involving anesthetized dogs, this compound was observed to significantly reduce heart rate and aortic pressure .
  • Another investigation demonstrated that this compound effectively suppressed spontaneous contraction oscillations (SCO) in rat cardiomyocytes, indicating its potential to mitigate arrhythmic events .

Data Table: Pharmacological Effects of this compound

ParameterEffectReference
Heart RateDecreased
Aortic PressureDecreased
PR Interval (ECG)Prolonged
QRS Interval (ECG)Prolonged
Sodium Current BlockadeYes

Case Studies

Several case studies have documented the clinical applications of this compound:

  • Case Study on Arrhythmia Management : In patients with ventricular arrhythmias post-myocardial infarction, this compound was administered to evaluate its effectiveness in restoring normal rhythm. Results indicated significant improvements in arrhythmia control compared to baseline measurements.
  • Clinical Trial Data : A phase II trial assessing the safety and efficacy of this compound in patients with chronic atrial fibrillation found that it significantly reduced episodes of arrhythmia compared to placebo controls.

Properties

CAS No.

86073-85-0

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol

InChI

InChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3

InChI Key

OPNPUTUBENWDBA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O

Appearance

Solid powder

Key on ui other cas no.

86073-85-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol
PK 10139
PK-10139
quinacainol
RP 54272
RP-54272

Origin of Product

United States

Synthesis routes and methods

Procedure details

The operation was as in Example 5, starting from 14 g of the dihydrochloride of 1-[2-(1,1-dimethyl-ethyl)-4-quinolyl]-3-(4-piperidyl)-1-propanone, 4.15 g of sodium methylate and 1.8 g of sodium borohydride in 150 ml of methanol. 4.1 g were finally obtained of 1-[2-(1,1-dimethyl-ethyl)-4-quinolyl]-3-(4-piperidyl)-1-propanol (racemic), in the form of the dihydrochloride melting at 219° C.
Quantity
14 g
Type
reactant
Reaction Step One
Name
1-[2-(1,1-dimethyl-ethyl)-4-quinolyl]-3-(4-piperidyl)-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinacainol
Reactant of Route 2
Reactant of Route 2
Quinacainol
Reactant of Route 3
Quinacainol
Reactant of Route 4
Reactant of Route 4
Quinacainol
Reactant of Route 5
Reactant of Route 5
Quinacainol
Reactant of Route 6
Quinacainol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.